1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
Brand Name:
Vulcanchem
CAS No.:
106268-90-0
VCID:
VC20805621
InChI:
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Molecular Formula:
C42H84NO8P
Molecular Weight:
762.1 g/mol
1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
CAS No.: 106268-90-0
Cat. No.: VC20805621
Molecular Formula: C42H84NO8P
Molecular Weight: 762.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106268-90-0 |
|---|---|
| Molecular Formula | C42H84NO8P |
| Molecular Weight | 762.1 g/mol |
| IUPAC Name | [(2R)-3-docosanoyloxy-2-dodecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
| Standard InChI Key | MCNGJGRPYKOAMP-RRHRGVEJSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator